Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromothiophene with 4-fluorobenzoic boric acid in the presence of a palladium catalyst.
Introduction of Amino and Chloro Groups: The amino and chloro groups can be introduced through electrophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving thiophene derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro substituents can form hydrogen bonds and electrostatic interactions with biological macromolecules, leading to inhibition or activation of specific enzymes and receptors . The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the chloro and fluorophenyl substituents.
2-Amino-5-chloro-2′-fluorobenzophenone: Contains similar functional groups but different core structure.
Uniqueness
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H11ClFNO2S |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H11ClFNO2S/c1-2-18-13(17)10-9(11(14)19-12(10)16)7-5-3-4-6-8(7)15/h3-6H,2,16H2,1H3 |
InChI Key |
LWDBVQOLGQQRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2F)Cl)N |
Origin of Product |
United States |
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